molecular formula C16H16FNO B451133 2-fluoro-N-(1-phenylpropyl)benzamide

2-fluoro-N-(1-phenylpropyl)benzamide

Cat. No.: B451133
M. Wt: 257.3g/mol
InChI Key: LKSRVBRVOSGRJY-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-phenylpropyl)benzamide (CAS: 445008-80-0, molecular formula: C₁₆H₁₆FNO, molecular weight: 257.30 g/mol) is a benzamide derivative featuring a fluorine atom at the 2-position of the benzoyl ring and a 1-phenylpropyl substituent on the amide nitrogen (Figure 1). This compound belongs to a class of bioactive molecules where structural modifications, such as fluorine substitution and alkyl-aryl chain incorporation, influence physicochemical properties and biological interactions.

The fluorine atom at the ortho position may modulate electronic effects, influencing hydrogen bonding and dipole interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-fluoro-N-(1-phenylpropyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 2-fluorobenzoic acid derivatives with 1-phenylpropylamine. A solvent-free approach using microwave-assisted Fries rearrangement (as demonstrated for analogous benzamides) reduces side reactions and improves efficiency . For amide bond formation, react 2-fluorobenzoyl chloride with 1-phenylpropylamine in dichloromethane, using triethylamine as a base to neutralize HCl. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) . Key parameters include temperature control (0–5°C during acyl chloride addition) and stoichiometric excess of amine (1.2 equiv) to minimize unreacted acyl chloride.

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement to resolve bond lengths, angles, and torsional strain. For example, the amide group (C=O) typically forms a dihedral angle of 35–40° with the fluorophenyl ring, as seen in related structures .
  • Spectroscopy : ¹H/¹³C NMR (δ ~8.3 ppm for aromatic H, δ ~170 ppm for C=O), FT-IR (amide I band ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups .

Advanced Research Questions

Q. How should researchers address discrepancies in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies (e.g., varying dihedral angles or bond lengths) may arise from polymorphism or disorder. Use SHELXL’s TWIN and BASF commands to model twinning or split positions . For example, in a study of a similar benzamide, two independent molecules in the asymmetric unit showed C=O bond length differences of 0.02 Å; refine these as separate components with restrained similarity . Validate with R-factor convergence (<5% difference between R₁ and wR₂) and Hirshfeld surface analysis to assess packing effects .

Q. What experimental designs are recommended for probing structure-activity relationships (SAR) in pharmacological studies?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes, GPCRs). Parameterize the fluorine atom’s van der Waals radius (1.47 Å) and partial charge (-0.25 e) for accuracy .
  • Biological assays : Test derivatives with modified alkyl chains (e.g., ethyl vs. propyl) or fluorophenyl substituents (e.g., para- vs. ortho-F). Measure IC₅₀ values against target proteins (e.g., kinases) and correlate with computed binding energies (ΔG). Use ANOVA to identify statistically significant SAR trends (p < 0.05) .

Q. How can solvent-free synthesis methods be optimized to reduce by-products in scale-up production?

  • Methodological Answer : Replace traditional solvents with ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction homogeneity. Monitor reaction progress via in-situ FT-IR to detect intermediates (e.g., acyl ammonium species). For microwave-assisted synthesis, optimize power (300–500 W) and irradiation time (5–10 min) to minimize thermal degradation. Characterize by-products (e.g., unreacted amine) via GC-MS and adjust stoichiometry or catalyst loading (e.g., 5 mol% DMAP) accordingly .

Q. Data Contradiction Analysis

Q. How should conflicting biological activity data between in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct parallel assays:

  • In vitro : Measure IC₅₀ in cell lines (e.g., HepG2 for liver targets) with/without metabolic activation (S9 fraction).
  • In vivo : Administer the compound (10 mg/kg, oral) to rodent models and quantify plasma concentrations via LC-MS/MS. Adjust formulations (e.g., PEGylation) if bioavailability is <20% .

Q. What strategies mitigate inconsistencies in spectroscopic data during structural elucidation?

  • Methodological Answer : For NMR, use deuterated solvents (e.g., DMSO-d₆) to avoid peak splitting from proton exchange. Assign ambiguous signals via 2D techniques (HSQC, HMBC). If crystallographic data conflicts with NMR (e.g., unexpected rotamer populations), perform variable-temperature NMR (-40°C to 80°C) to assess conformational flexibility .

Q. Tables for Key Data

Structural Parameter Typical Range Source
C=O bond length1.22–1.24 Å
Dihedral angle (amide/fluorophenyl)35–40°
Fluorine’s van der Waals radius1.47 Å
Synthetic Yield Optimization Condition Yield
Solvent-free, microwave300 W, 5 min75–85%
Traditional (DCM, Et₃N)0–5°C, 4 h60–70%

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP Hydrogen Bonding (Donors/Acceptors)
2-Fluoro-N-(1-phenylpropyl)benzamide C₁₆H₁₆FNO 257.30 2-fluoro, 1-phenylpropyl ~3.5* 1 donor, 2 acceptors
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₇FN₂OS 222.24 2-fluoro, 1,3-thiazol-2-yl 2.1 1 donor, 3 acceptors
2-Fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide C₁₂H₁₂FN₃OS 265.31 2-fluoro, 5-propyl-thiadiazol 3.23 1 donor, 4 acceptors
3-Fluoro-N-(2-methylpropyl)benzamide C₁₁H₁₄FNO 195.23 3-fluoro, 2-methylpropyl N/A 1 donor, 2 acceptors
N-(1-phenylpropyl)benzamide (non-fluorinated) C₁₆H₁₇NO 239.32 Phenylpropyl, no fluorine ~3.2* 1 donor, 2 acceptors

*Estimated based on substituent contributions.

Key Observations:

  • Fluorine Position : The ortho-fluorine in the target compound creates a steric and electronic environment distinct from the meta-fluorine in 3-fluoro-N-(2-methylpropyl)benzamide. This affects dipole moments and intermolecular interactions .
  • Heteroaryl vs. Aryl Substituents : Thiazole and thiadiazole derivatives (e.g., ) exhibit lower logP values (2.1–3.23) compared to the target compound (~3.5), reflecting increased polarity from heteroatoms. The phenylpropyl group in the target compound enhances hydrophobicity, favoring lipid bilayer penetration .
  • Hydrogen Bonding: Thiadiazole derivatives have higher hydrogen bond acceptor counts (4 vs.

Crystallographic and Solid-State Behavior

Table 2: Crystal Structure Comparisons

Compound Name Dihedral Angles (Benzamide vs. Substituent) Hydrogen Bonding Patterns Reference
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide 35.28° (benzamide-thiazole) N–H⋯N dimers, C–H⋯O chains along [001]
Target Compound Not reported Likely weaker due to bulky phenylpropyl group N/A

The thiazole derivative forms planar amide groups and robust N–H⋯N hydrogen-bonded dimers, stabilizing its crystal lattice. In contrast, the phenylpropyl group in the target compound may disrupt such interactions, leading to less ordered packing and lower melting points .

Research Findings and Implications

  • Structure-Activity Relationships : Fluorine substitution and bulky substituents balance lipophilicity and target engagement. Thiazole/thiadiazole derivatives prioritize polarity for solubility, while phenylpropyl enhances membrane permeability .
  • Synthetic Considerations : Heteroaryl derivatives require precise stoichiometry and catalysts (e.g., triethylamine), whereas phenylpropyl incorporation may necessitate longer reaction times due to steric hindrance .

Properties

Molecular Formula

C16H16FNO

Molecular Weight

257.3g/mol

IUPAC Name

2-fluoro-N-(1-phenylpropyl)benzamide

InChI

InChI=1S/C16H16FNO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19)

InChI Key

LKSRVBRVOSGRJY-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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